3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring The compound also features a 4-methoxybenzoate ester group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin and 4-methoxybenzoic acid.
Esterification Reaction: The 7-hydroxy-4-methylcoumarin is reacted with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: The esterification reaction can be scaled up using larger quantities of starting materials and solvents.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the chromen-2-one core to a hydroxyl group.
Substitution: The methoxy group on the benzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in disease processes.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its protective effects.
Comparison with Similar Compounds
Similar Compounds
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate: This compound has a similar chromen-2-one core but features an acetate ester group instead of a 4-methoxybenzoate group.
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]-propanoic acid: This compound has a propanoic acid moiety attached to the chromen-2-one core.
Uniqueness
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is unique due to the presence of the 4-methoxybenzoate ester group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-12(2)19(21)25-18-13(3)17(10-9-16(11)18)24-20(22)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZUPICOLQMCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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